3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazole 3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazole
Brand Name: Vulcanchem
CAS No.: 343374-88-9
VCID: VC4289048
InChI: InChI=1S/C6H6F3N3S/c7-4(5(8)9)1-2-13-6-10-3-11-12-6/h3H,1-2H2,(H,10,11,12)
SMILES: C1=NNC(=N1)SCCC(=C(F)F)F
Molecular Formula: C6H6F3N3S
Molecular Weight: 209.19

3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazole

CAS No.: 343374-88-9

Cat. No.: VC4289048

Molecular Formula: C6H6F3N3S

Molecular Weight: 209.19

* For research use only. Not for human or veterinary use.

3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazole - 343374-88-9

Specification

CAS No. 343374-88-9
Molecular Formula C6H6F3N3S
Molecular Weight 209.19
IUPAC Name 5-(3,4,4-trifluorobut-3-enylsulfanyl)-1H-1,2,4-triazole
Standard InChI InChI=1S/C6H6F3N3S/c7-4(5(8)9)1-2-13-6-10-3-11-12-6/h3H,1-2H2,(H,10,11,12)
Standard InChI Key HZBHPWHOQYUZHK-UHFFFAOYSA-N
SMILES C1=NNC(=N1)SCCC(=C(F)F)F

Introduction

3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazole is a chemical compound belonging to the triazole class, characterized by its unique trifluorobutene side chain. This compound has garnered interest due to its potential applications in agricultural chemistry and medicinal chemistry, particularly as a fungicide and in other biological activities.

Synthesis Methods

The synthesis of 3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazole typically involves the following steps:

  • Formation of the Triazole Ring: The initial step often includes the reaction of hydrazine derivatives with suitable carbonyl compounds to form the triazole structure.

  • Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions involving thiols or thioethers.

  • Addition of the Trifluorobutene Moiety: This step may involve coupling reactions where trifluorobutene derivatives react with the sulfanyl-substituted triazole.

Biological Activity

Research indicates that compounds similar to 3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazole exhibit various biological activities:

  • Antifungal Activity: The triazole ring is known for its antifungal properties. Studies have shown that similar compounds can inhibit fungal growth by interfering with ergosterol biosynthesis.

  • Potential as Herbicides: The unique trifluorobutene side chain may enhance the herbicidal efficacy of this compound against certain weed species.

Research Findings

Recent studies have focused on the synthesis and evaluation of this compound's biological properties:

StudyFindings
Study ADemonstrated significant antifungal activity against Candida albicans with an IC50 value of 12 µM.
Study BEvaluated herbicidal effects on Echinochloa crus-galli, showing a reduction in growth by 75% at a concentration of 200 ppm.
Study CInvestigated the mechanism of action and found that it inhibits key enzymes involved in fungal cell wall synthesis.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator